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Compound of Interest

Compound Name: p-Menth-1-en-8-yl benzoate

Cat. No.: B15176135

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of p-Menth-1-
en-8-yl benzoate. Due to the limited availability of direct experimental data for this specific
compound, this document presents a comprehensive analysis based on the spectroscopic data
of the closely related analogue, a-terpinyl acetate (p-Menth-1-en-8-yl acetate), and provides
predicted data for the title compound. This guide includes detailed, standardized experimental
protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR)
Spectroscopy, and Mass Spectrometry (MS) to aid researchers in the characterization of similar
molecules.

Introduction

p-Menth-1-en-8-yl benzoate is a benzoate ester of a-terpineol. Terpenoid esters are a class of
compounds with significant interest in the fragrance, flavor, and pharmaceutical industries.
Their biological activities are closely linked to their molecular structure. Accurate spectroscopic
characterization is therefore essential for the identification, quality control, and elucidation of
the structure-activity relationships of these compounds. This guide addresses the current gap
in publicly available spectroscopic data for p-Menth-1-en-8-yl benzoate by providing a detailed
predictive analysis and standardized methodologies for its empirical study.
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Predicted and Analogous Spectroscopic Data

While experimental spectra for p-Menth-1-en-8-yl benzoate are not readily available in
reviewed literature, the expected spectroscopic characteristics can be reliably predicted. The
following tables summarize the experimental data for the analogous compound a-terpinyl
acetate and the predicted data for p-Menth-1-en-8-yl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 13C NMR Data of a-Terpinyl Acetate and Predicted 3C NMR Data for p-Menth-1-en-8-
yl Benzoate. Solvent: CDClIs, Frequency: 25.16 MHz for a-Terpinyl Acetate.

o-Terpinyl Acetate p-Menth-1-en-8-yl

Carbon Atom (Experimental Shifts Benzoate (Predicted Shifts
[pPpm])[1] [ppm])

C=0 (ester) 170.32 ~166

C (aromatic, attached to O) - ~130

CH (aromatic) - ~128-133

C (quaternary, attached to O) 84.77 ~85

C (olefinic) 133.84 ~134

CH (olefinic) 120.41 ~120

CH2 42.67, 30.96 ~43, ~31

CHs (acetyl) 22.41
26.44, 23.94, 23.36, 23.31,

CHs (terpene) ~26, ~24, ~23
23.15

Table 2: Predicted 'H NMR Data for p-Menth-1-en-8-yl Benzoate. Solvent. CDCls, Predicted
Frequency: 400 MHz.
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Predicted Chemical

Proton . Multiplicity Integration
Shift (6, ppm)
Aromatic H (ortho) ~8.0 d 2H
Aromatic H (meta,
~7.4-7.6 m 3H
para)
Olefinic H ~5.4 brs 1H
CH ~2.0-2.2 m 1H
CH: ~1.8-2.1 m 4H
CH (terpene) ~1.5-1.7 m 1H
CHs (olefinic) ~1.65 S 3H
CHs (gem-dimethyl) ~1.55 S 6H

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for p-Menth-1-en-8-yl Benzoate (Predicted).

Predicted Wavenumber

Functional Group Intensity
(cm™)

C=0 (ester stretch) ~1720-1740 Strong
C-O (ester stretch) ~1250-1300 Strong
C=C (aromatic stretch) ~1600, ~1450 Medium
C=C (olefinic stretch) ~1640 Medium
C-H (aromatic) ~3030-3100 Medium
C-H (aliphatic) ~2850-2960 Strong

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for a-Terpinyl Acetate and Predicted Data for p-Menth-1-en-

8-yl Benzoate. lonization Mode: Electron lonization (EI).

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15176135?utm_src=pdf-body
https://www.benchchem.com/product/b15176135?utm_src=pdf-body
https://www.benchchem.com/product/b15176135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Key Fragment lons
Molecular Weight (  (m/z)

Compound Molecular Formula . .
g/mol ) (Predicted/Experim
ental)
o-Terpinyl Acetate C12H2002 196.29 136, 121, 93, 43[1][2]
p-Menth-1-en-8-yl 258 (M+), 136, 122,
C17H2202 258.36
Benzoate 105, 77

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for
compounds such as p-Menth-1-en-8-yl benzoate.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCIs). Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

[¢]

Insert the sample into the spectrometer.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity and resolution.

o

Tune the probe for both *H and 13C frequencies to maximize signal-to-noise.

e 1H NMR Acquisition:

[¢]

Pulse Angle: 30-45 degrees.

[e]

Acquisition Time: 2-4 seconds.

o

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 8-16, depending on sample concentration.
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o Spectral Width: 0-12 ppm.

e 13C NMR Acquisition:
o Pulse Angle: 30 degrees.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2 seconds (for routine spectra).
o Number of Scans: 1024 or more, depending on sample concentration.
o Spectral Width: 0-220 ppm.
o Proton decoupling is applied to simplify the spectrum.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase correct the spectrum.

o

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCIs at 7.26 ppm for
'H and 77.16 ppm for 3C).

o

Integrate the peaks in the *H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is
suitable for liquid samples.[3][4]

e Background Spectrum:
o Ensure the ATR crystal is clean.

o Acquire a background spectrum of the empty crystal. This will be subtracted from the
sample spectrum.
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e Sample Measurement:
o Place a small drop of the liquid sample directly onto the ATR crystal.[4]

o If the sample is a solid, ensure good contact between the sample and the crystal by
applying pressure.

o Data Acquisition:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
» Data Processing:

o The software automatically subtracts the background spectrum.

o Perform baseline correction if necessary.

o Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

This protocol is for Electron lonization (El) Mass Spectrometry, a common technique for the
analysis of small, volatile molecules.[5][6]

e Sample Introduction:

o The sample is introduced into the ion source, typically after separation by Gas
Chromatography (GC).

o The sample is volatilized in the heated inlet.
e lonization:

o The gaseous molecules are bombarded by a beam of electrons, typically with an energy of
70 eV.[5][7]
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o This causes the ejection of an electron from the molecule, forming a molecular ion (M*e)

and fragment ions.

e Mass Analysis:

o The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates
them based on their mass-to-charge ratio (m/z).

e Detection:
o The separated ions are detected, and their abundance is recorded.
e Data Analysis:
o The mass spectrum is plotted as relative intensity versus m/z.
o Identify the molecular ion peak to determine the molecular weight.
o Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Compound Synthesis & Purification

Synthesis of
p-Menth-1-en-8-yl benzoate

:
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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structure Validation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics
of p-Menth-1-en-8-yl benzoate through predictive data and analysis of a close structural
analogue. The detailed experimental protocols offer a standardized approach for researchers to
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obtain empirical data for this and similar compounds. The provided workflow visualization
further clarifies the process of chemical analysis from synthesis to final structural elucidation.
This document serves as a valuable resource for professionals in the fields of chemistry and
drug development, facilitating further research and application of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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